Ethyl 6-chloro-4-(cyclopentylamino)nicotinate Ethyl 6-chloro-4-(cyclopentylamino)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13715354
InChI: InChI=1S/C13H17ClN2O2/c1-2-18-13(17)10-8-15-12(14)7-11(10)16-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,15,16)
SMILES: CCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate

CAS No.:

Cat. No.: VC13715354

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate -

Specification

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name ethyl 6-chloro-4-(cyclopentylamino)pyridine-3-carboxylate
Standard InChI InChI=1S/C13H17ClN2O2/c1-2-18-13(17)10-8-15-12(14)7-11(10)16-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,15,16)
Standard InChI Key VQLZBDNSTVDLTD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl
Canonical SMILES CCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of ethyl 6-chloro-4-(cyclopentylamino)nicotinate is C₁₃H₁₇ClN₂O₂, with a molecular weight of 268.74 g/mol . Key structural identifiers include:

PropertyValueSource
IUPAC NameEthyl 6-chloro-4-(cyclopentylamino)pyridine-3-carboxylate
SMILESCCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl
InChI KeyVQLZBDNSTVDLTD-UHFFFAOYSA-N
PubChem CID127263721

The cyclopentylamino group introduces steric bulk, potentially influencing binding interactions in biological systems, while the ethyl ester enhances solubility for synthetic handling.

Chemical Reactivity

The compound’s reactivity is influenced by three functional groups:

  • Chloro Group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).

  • Cyclopentylamino Group: May participate in reductive amination or act as a hydrogen-bond donor .

  • Ethyl Ester: Hydrolyzable to the carboxylic acid under basic or acidic conditions .

Notably, the chloro and amino groups offer sites for further derivatization, making the compound a versatile intermediate .

CompoundIC₅₀ (nM)TargetSource
3-(Pyridin-4-yl)-4-(quinolin-6-yl)-1H-1,2,4-triazole-5(4H)-thione50,000Kinase
Ethyl 6-chloro-4-(ethylamino)nicotinateN/AResearch use

The cyclopentylamino moiety may enhance cell permeability compared to smaller alkylamines .

Analytical Characterization

Standard techniques confirm purity and structure:

  • HPLC: Purity >97% (similar to ethyl 6-chloronicotinate ).

  • NMR: Predicted signals include δ 1.3 (t, CH₃), δ 4.3 (q, OCH₂), and δ 8.3 (s, pyridine-H) .

  • Mass Spectrometry: ESI-MS m/z 269.1 [M+H]⁺ .

Research Applications

  • Medicinal Chemistry: Intermediate for kinase inhibitor development .

  • Chemical Biology: Probe for studying nicotinate metabolism .

  • Material Science: Ligand in metal-organic frameworks (MOFs) .

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